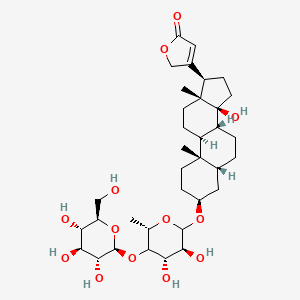Glucodigifucoside
CAS No.: 2446-63-1
Cat. No.: VC3697171
Molecular Formula: C35H54O13
Molecular Weight: 682.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2446-63-1 |
|---|---|
| Molecular Formula | C35H54O13 |
| Molecular Weight | 682.8 g/mol |
| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C35H54O13/c1-16-30(48-32-28(41)26(39)25(38)23(14-36)47-32)27(40)29(42)31(45-16)46-19-6-9-33(2)18(13-19)4-5-22-21(33)7-10-34(3)20(8-11-35(22,34)43)17-12-24(37)44-15-17/h12,16,18-23,25-32,36,38-43H,4-11,13-15H2,1-3H3/t16-,18+,19-,20+,21-,22+,23+,25+,26-,27-,28+,29-,30+,31?,32-,33-,34+,35-/m0/s1 |
| Standard InChI Key | OQZGLOBKVNEEPK-QXEXYXHXSA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Glucodigifucoside is identified by the molecular formula C35H54O13 and has a molecular weight of 682.8 g/mol according to updated information from PubChem . The compound is known by several synonyms including its CAS registry number 2446-63-1 and various systematic names that describe its complex chemical structure.
The structural complexity of glucodigifucoside arises from its composition, which includes a steroid core (digitoxigenin moiety) linked to sugar components. Specifically, the structure comprises:
-
A digitoxigenin aglycone core
-
Sugar moieties including fucose and glucose units
The chemical name 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one reflects the compound's structural complexity and stereochemistry .
Structural Features
The core steroid structure of glucodigifucoside consists of a tetracyclic ring system (cyclopenta[a]phenanthrene) typical of cardiac glycosides. The compound features several key structural elements:
-
A 14-hydroxy substitution on the steroid nucleus
-
A butenolide (unsaturated lactone) ring at the C-17 position
-
A trisaccharide chain linked to the C-3 position, consisting of glucose and fucose sugars
This unique combination of structural features contributes to the compound's biological activities and pharmacological properties. The sugar moieties, in particular, play a crucial role in the compound's solubility, bioavailability, and target binding characteristics.
Biological Activities and Pharmacodynamics
Cardiac Effects
Like other cardiac glycosides, glucodigifucoside exhibits significant effects on cardiac function primarily through inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump. This inhibition leads to increased intracellular sodium concentrations, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.
Anticancer Properties
Recent research has revealed significant cytotoxic activities of glucodigifucoside against various cancer cell lines. Particularly noteworthy is its selective activity against certain cancer cells compared to normal cells, suggesting potential applications in cancer therapy.
In a comprehensive study of steroidal glycosides, glucodigifucoside (identified as compound 32) demonstrated notable cytotoxicity against HepG-2 human liver cancer cells with an IC50 value of 0.21 μM, while showing less activity against Fa2 N-4 cells with an IC50 of 1.25 μM . This differential activity suggests a selective mechanism of action against liver cancer cells.
Furthermore, research has shown that glucodigifucoside exhibits carcinoma-specific cytotoxicity against ACHN human renal adenocarcinoma cells (IC50 0.02 μM) compared to HK-2 human embryonic kidney cells (IC50 0.16 μM), indicating potential selectivity for cancer cells over normal cells .
Research Findings and Comparative Studies
Cytotoxicity Against Cancer Cell Lines
Various studies have evaluated glucodigifucoside's cytotoxic effects against different cancer cell lines. The table below summarizes key findings regarding its activity against different cell types:
| Cell Line | Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| HepG-2 | Human liver cancer | 0.21 | |
| Fa2 N-4 | Human liver cells (normal) | 1.25 | |
| ACHN | Human renal adenocarcinoma | 0.02 | |
| HK-2 | Human embryonic kidney | 0.16 |
This data demonstrates glucodigifucoside's preferential cytotoxicity toward cancer cells compared to their normal counterparts, with particularly notable activity against renal adenocarcinoma and hepatocellular carcinoma cells.
Structure-Activity Relationships
Research into cardiac glycosides has revealed important structure-activity relationships that help explain glucodigifucoside's biological activities. These relationships include:
-
The importance of the sugar moieties attached to the aglycone core for determining cytotoxic potency
-
The role of the lactone ring in binding to the Na+/K+-ATPase
-
The influence of hydroxy substituents on the steroid nucleus for receptor interactions
Studies have shown that while replacement of the terminal sugar in cardiac glycosides often has minimal impact on activity, the inner sugar attached to the C-3 position of the aglycone plays a significant role in determining cytotoxicity . This suggests that the specific sugar arrangement in glucodigifucoside contributes significantly to its biological profile.
Additionally, the steroidal aglycone (digitoxigenin) displays weaker cytotoxic activity (IC50 0.22 μM) than the corresponding glycoside (IC50 0.057 μM) against HL-60 cells, highlighting the importance of the glycosidic portion of the molecule .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume